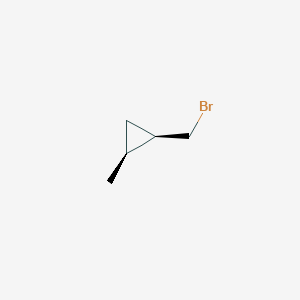![molecular formula C10H16N2O B13065520 4-[(Butan-2-yl)oxy]benzene-1,2-diamine CAS No. 86723-17-3](/img/structure/B13065520.png)
4-[(Butan-2-yl)oxy]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yloxy)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms on the benzene ring is replaced by a butan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yloxy)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable benzene derivative. One common method is the reaction of 4-nitrophenol with butan-2-ol in the presence of a base to form 4-(butan-2-yloxy)nitrobenzene. This intermediate is then reduced to 4-(butan-2-yloxy)aniline, which undergoes further amination to yield 4-(butan-2-yloxy)benzene-1,2-diamine .
Industrial Production Methods
Industrial production of 4-(Butan-2-yloxy)benzene-1,2-diamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yloxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
4-(Butan-2-yloxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Butan-2-yloxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-diamine: The parent compound without the butan-2-yloxy group.
4-(Methoxy)benzene-1,2-diamine: A similar compound with a methoxy group instead of butan-2-yloxy.
4-(Ethoxy)benzene-1,2-diamine: A compound with an ethoxy group.
Uniqueness
4-(Butan-2-yloxy)benzene-1,2-diamine is unique due to the presence of the butan-2-yloxy group, which can influence its chemical reactivity and biological activity. This group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Propriétés
Numéro CAS |
86723-17-3 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-butan-2-yloxybenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-3-7(2)13-8-4-5-9(11)10(12)6-8/h4-7H,3,11-12H2,1-2H3 |
Clé InChI |
NBVFCVJPKOAVGB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC(=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


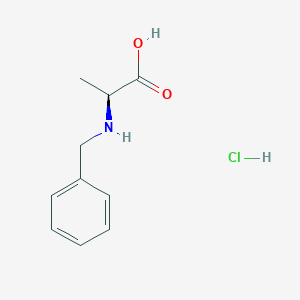
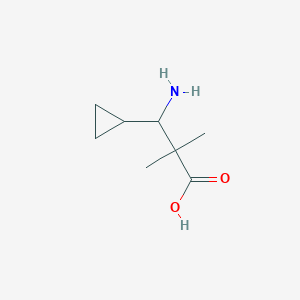
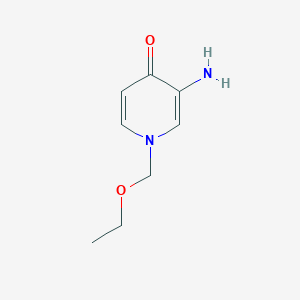
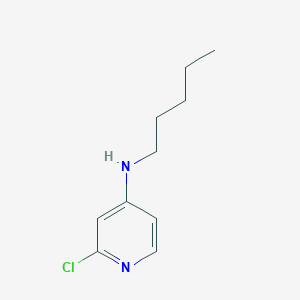
![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
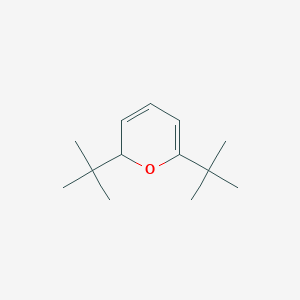
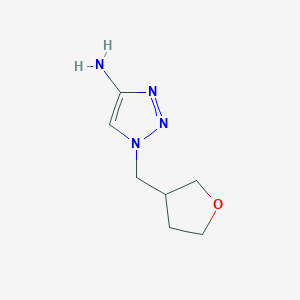
![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)
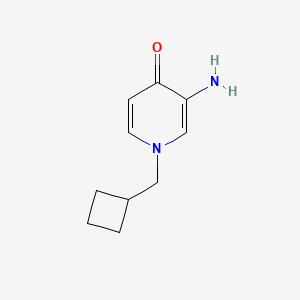

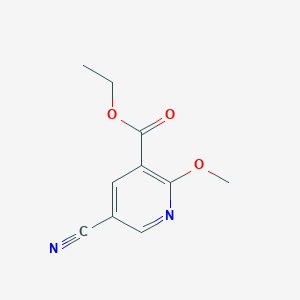
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
